N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide
Description
Molecular Architecture and IUPAC Nomenclature
This compound represents a complex organic molecule featuring multiple functional groups strategically positioned within its molecular framework. The compound carries the Chemical Abstracts Service registry number 83473-61-4 and possesses a molecular formula of C11H17N3O with a corresponding molecular weight of 207.27 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official designation being this compound, though alternative naming systems recognize it as N~1~-(4-amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide.
The molecular architecture consists of three distinct structural domains that contribute to its overall chemical behavior and physical properties. The primary structural component features a substituted phenyl ring bearing both an amino group at the para position and a methyl substituent at the ortho position relative to the amide linkage. This aromatic system serves as the foundation for the molecule's structural integrity and influences its electronic distribution patterns. The secondary structural element comprises the acetamide backbone, which provides the central linking functionality between the aromatic and aliphatic components. The tertiary structural feature involves the dimethylamino group attached to the acetyl carbon, creating a tertiary amine functionality that significantly impacts the compound's chemical reactivity and potential biological activity.
The systematic naming protocol for this compound follows established nomenclature rules where the primary amide nitrogen is designated as N1, connecting to the substituted phenyl ring, while the dimethylamino nitrogen atoms are collectively referred to as N2 in the alternative glycinamide naming system. The compound's molecular structure incorporates seventeen hydrogen atoms, eleven carbon atoms, three nitrogen atoms, and one oxygen atom, arranged in a configuration that maximizes both structural stability and functional group accessibility. The presence of multiple nitrogen-containing functional groups creates opportunities for diverse chemical interactions, including hydrogen bonding, electrostatic interactions, and potential coordination chemistry applications.
Crystallographic Analysis and Spatial Configuration
The crystallographic characterization of this compound reveals important insights into its solid-state organization and molecular packing arrangements. While specific crystallographic data for this exact compound was not directly available in the search results, comparative analysis with structurally related compounds provides valuable information about expected crystallographic behavior. Compounds with similar molecular formulas and weights, such as carvone semicarbazone derivatives with identical molecular formulas C11H17N3O and molecular weights of 207.27 grams per mole, demonstrate crystallization in monoclinic crystal systems with specific space group arrangements.
X-ray diffraction analysis represents the primary technique for determining precise crystal structures and spatial configurations of organic compounds like this compound. The fundamental principles governing crystallographic analysis rely on Bragg's law, which mathematically describes the relationship between incident X-ray wavelengths, crystal plane spacing, and diffraction angles. This relationship, expressed as nλ = 2d sin θ, enables researchers to determine atomic positions, bond lengths, and molecular conformations within crystal lattices. The systematic application of X-ray diffraction techniques allows for comprehensive structural determination, including unit cell dimensions, space group symmetry, and intermolecular interaction patterns.
The spatial configuration of this compound likely involves specific conformational preferences that minimize steric hindrance while maximizing favorable intramolecular and intermolecular interactions. The presence of multiple nitrogen-containing functional groups creates opportunities for extensive hydrogen bonding networks within crystal structures, potentially leading to characteristic packing arrangements. The amino group on the phenyl ring can serve as both hydrogen bond donor and acceptor, while the dimethylamino functionality primarily acts as a hydrogen bond acceptor due to the lone pair electrons on the nitrogen atom. These hydrogen bonding capabilities significantly influence the compound's crystallographic behavior and solid-state properties.
Comparative Structural Analysis with Related Acetamide Derivatives
The structural characteristics of this compound can be better understood through systematic comparison with related acetamide derivatives that share similar functional group arrangements or molecular frameworks. Several structurally analogous compounds provide valuable reference points for understanding structure-activity relationships and chemical behavior patterns. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide represents one such related compound, featuring an aminophenyl group connected to an acetamide backbone, though with different substituent patterns and molecular weights.
The comparative analysis reveals significant structural variations among acetamide derivatives, particularly in their molecular weights and functional group arrangements. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide possesses a molecular formula of C14H22N4O and molecular weight of 262.35 grams per mole, demonstrating how structural modifications can substantially alter molecular properties. This compound incorporates a piperazine ring system rather than the simple dimethylamino group found in the target compound, illustrating how different nitrogen-containing heterocycles can be incorporated into acetamide frameworks.
Table 1: Comparative Molecular Properties of Related Acetamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C11H17N3O | 207.27 | Methylated aminophenyl, dimethylamino acetamide |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | 262.35 | Aminophenyl, N-methyl, piperazine ring |
| N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide | C11H17N3O | 207.27 | Positional isomer with meta-amino group |
Additional structural comparisons include positional isomers such as N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, which shares the identical molecular formula and weight but differs in the position of the amino group on the phenyl ring. This isomeric relationship demonstrates how subtle structural changes can potentially lead to different chemical and biological properties while maintaining the same overall molecular composition. The meta-positioned amino group in this isomer may exhibit different hydrogen bonding patterns and electronic effects compared to the para-positioned amino group in the target compound.
The crystallographic comparison of related acetamide derivatives reveals diverse crystal system preferences and space group arrangements. Recent crystallographic studies of related compounds demonstrate that structural modifications can lead to different crystal systems, from orthorhombic arrangements to monoclinic configurations, depending on the specific substituent patterns and intermolecular interaction preferences. These crystallographic variations highlight the importance of precise structural characterization for understanding solid-state properties and potential applications of acetamide derivatives.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-6-9(12)4-5-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHDPFHMZSFGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509495 | |
| Record name | N-(4-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83473-61-4 | |
| Record name | N-(4-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide, a compound with the molecular formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which may play a crucial role in various biochemical pathways. For instance, it may inhibit aldose reductase, an enzyme involved in glucose metabolism, leading to implications for diabetes treatment .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress .
- Antimicrobial Activity : In vitro experiments have demonstrated its effectiveness against certain bacterial and fungal strains, indicating potential applications in antimicrobial therapy .
The mechanisms through which this compound exerts its effects are under investigation. Key areas include:
- Binding Affinity : Interaction studies indicate that the compound may bind to various receptors and enzymes, influencing their activity. Techniques such as radiolabeled binding assays or computational docking studies are being employed to elucidate these interactions .
- Cell Proliferation Inhibition : In cancer models, the compound has shown significant inhibitory effects on cell proliferation. For example, it has been tested against MDA-MB-231 triple-negative breast cancer (TNBC) cells with promising results .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Aldose Reductase : A study demonstrated that the compound effectively inhibits aldose reductase, which is crucial for managing diabetic complications .
- Antimicrobial Testing : In vitro assessments revealed that the compound possesses antibacterial and antifungal properties, suggesting its utility in treating infections .
- Cancer Cell Studies : Research involving MDA-MB-231 cells indicated that treatment with this compound led to a significant reduction in cell viability compared to controls, showcasing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | CHNO | 207.27 | Different amino position affects biological activity |
| N-(4-aminophenyl)-2-(dimethylamino)acetamide | CHNO | 193.25 | Lacks methyl substitution on phenyl ring |
| This compound | CHNO | 207.27 | Variation in amino position influences properties |
The unique positioning of the amino group in this compound may confer distinct pharmacological properties compared to these similar compounds.
Scientific Research Applications
Pharmaceutical Development
Antimalarial Activity
Research indicates that derivatives of N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide exhibit promising antimalarial properties. For instance, studies have shown that certain compounds can effectively combat Plasmodium berghei in murine models, demonstrating efficacy against resistant strains. These findings suggest that modifications to the compound could enhance its pharmacological profile for treating malaria (Werbel et al., 1986).
Table 1: Antimalarial Activity of Derivatives
| Compound | Efficacy Against P. berghei | Resistance Profile |
|---|---|---|
| Compound A | High | Resistant Strains |
| Compound B | Moderate | Sensitive Strains |
Organic Synthesis
Chemoselective Acetylation
The compound has been utilized in the chemoselective monoacetylation process, which is critical for synthesizing pharmaceutical intermediates. Enzymatic catalysis using immobilized lipase has been highlighted as an effective method for achieving high selectivity and efficiency in drug synthesis (Magadum & Yadav, 2018).
Photoredox Catalyzed N-Demethylation
Recent advancements in photoredox catalysis have demonstrated that this compound can undergo efficient N-demethylation under visible light conditions. This method allows for easy scale-up and industrial application, marking a significant step forward in the modification of medicinal compounds (Wu et al., 2017).
Insecticidal and Anthelmintic Properties
The compound has also been explored for its insecticidal activity through structural modifications that enhance its efficacy against various pests. Additionally, its anthelmintic properties have been investigated, showing effectiveness against nematodes and other parasitic worms in animal models (Samaritoni et al., 1999; Wollweber et al., 1979).
Table 2: Biological Activities
| Activity Type | Target Organism | Efficacy |
|---|---|---|
| Insecticidal | Various Pests | High |
| Anthelmintic | Nematodes | Moderate |
Case Study 1: Antimalarial Efficacy
In a study conducted on mice infected with Plasmodium berghei, compounds derived from this compound were administered. The results indicated a significant reduction in parasitemia levels compared to control groups, showcasing the potential for therapeutic development.
Case Study 2: Insecticidal Activity
A series of modified phenylacetamides were tested against common agricultural pests. The results demonstrated that specific modifications to the methylene group significantly enhanced insecticidal activity, suggesting pathways for developing new agrochemicals.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Substituted Phenyl Groups
N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide (CAS: 2803477-11-2)
- Structure: Incorporates a cyclopropyl group and a 4-aminophenyl moiety.
- Key Differences : The cyclopropyl substitution () introduces steric hindrance and may enhance metabolic stability compared to the target compound's methylphenyl group.
- Molecular Weight : 241.32 g/mol (C₁₃H₁₉N₃O), lighter than the target compound (304.097855 g/mol).
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Structure: Features a bulky 2-isopropyl-5-methylphenoxy group ().
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Triazinyl and Heterocyclic Derivatives
N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide (3b)
Pesticide-Related Analogues
Oxamyl (CAS: 23135-22-0)
- Structure: Contains a carbamoyloxyimino group and methylthio substituent (–15).
- Key Differences : Oxamyl’s thioether and carbamate groups make it a potent acetylcholinesterase inhibitor, unlike the target compound, which lacks these electrophilic moieties.
Physicochemical Properties Comparison
Note: Data synthesized from –4, 16.
Preparation Methods
Structural and Physicochemical Properties
N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide (C₁₁H₁₇N₃O) features a 4-amino-2-methylphenyl group linked via an amide bond to a 2-(dimethylamino)ethyl moiety. Key computed properties include a molecular weight of 207.27 g/mol, a topological polar surface area of 58.4 Ų, and an XLogP3 value of 0.7, indicating moderate lipophilicity. The compound’s SMILES string (CC1=C(C=CC(=C1)N)NC(=O)CN(C)C) confirms the substitution pattern, while its InChIKey (SRHDPFHMZSFGLP-UHFFFAOYSA-N) enables precise database queries.
Synthetic Routes and Methodologies
Direct Amidation via Carboxylic Acid Derivatives
The most straightforward route involves coupling 4-amino-2-methylaniline with 2-(dimethylamino)acetic acid derivatives. A two-step protocol is commonly employed:
Step 1: Activation of 2-(Dimethylamino)acetic Acid
The carboxylic acid is activated using chloroformate reagents (e.g., ethyl chloroformate) or coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). For example, reacting 2-(dimethylamino)acetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which is highly reactive toward nucleophilic amines.
Step 2: Amide Bond Formation
The activated acid is then reacted with 4-amino-2-methylaniline in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (triethylamine or pyridine). The reaction typically proceeds at 0–25°C for 4–12 hours, yielding the crude product, which is purified via silica gel chromatography (eluent: dichloromethane/methanol 95:5).
- Dissolve 2-(dimethylamino)acetic acid (1.0 equiv) in anhydrous THF.
- Add SOCl₂ (1.2 equiv) dropwise at 0°C, stir for 2 hours.
- Add 4-amino-2-methylaniline (1.1 equiv) and triethylamine (2.0 equiv).
- Stir at room temperature overnight, then concentrate under vacuum.
- Purify via flash chromatography (DCM/MeOH 95:5) to obtain the product as a pale-yellow solid (67% yield).
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Solvent Selection : Polar aprotic solvents (THF, DCM) enhance reaction rates by stabilizing charged intermediates. Methanol is avoided due to potential esterification side reactions.
- Temperature Control : Exothermic reactions during acid chloride formation necessitate cooling (0–5°C) to prevent decomposition.
Analytical Characterization
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for N-(4-Amino-2-methylphenyl)-2-(dimethylamino)acetamide, and how can intermediates be optimized?
- Methodological Answer : A common approach involves Schiff base reactions or nucleophilic substitution. For example, analogous compounds like N-(4-amino-2-methylphenyl)-4-chlorophthalimide are synthesized via condensation of isatin derivatives with amines under reflux in aprotic solvents (e.g., DMF) . Optimization includes controlling reaction temperature (60–80°C) and using catalysts like acetic acid to enhance yield. Intermediate purity is critical; column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and amine/amide functionalities. For instance, the dimethylamino group shows a singlet at δ ~2.8–3.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHNO: ~206.13 g/mol) .
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) confirm structural motifs .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact, as acetamide derivatives may irritate mucous membranes .
- Hazardous intermediates (e.g., chlorinated reagents) require quenching with ice-cold water before disposal .
- Store the compound in amber vials at 4°C to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Applications : DFT reveals electron-withdrawing/donating effects of the dimethylamino group, influencing reactivity in nucleophilic substitutions .
- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .
Q. How can contradictions in reported biological activities (e.g., kinase inhibition) be resolved?
- Methodological Answer :
- Assay Design : Replicate kinase inhibition assays (e.g., Aurora kinases) using standardized protocols (IC measurements with ATP concentrations fixed at 10 μM) .
- Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes with related acetamide inhibitors. For example, steric clashes due to the 2-methylphenyl group may reduce affinity compared to bulkier analogs .
- Statistical Validation : Use ANOVA to assess inter-study variability in IC values .
Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyls) via structural derivatization or use co-solvents (e.g., PEG-400) in preclinical formulations .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH regeneration system) to identify metabolic hotspots. For instance, dimethylamino groups may undergo N-demethylation; blocking with fluorine substituents could improve stability .
- Permeability : Use Caco-2 cell monolayers to assess passive diffusion and P-gp efflux ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
